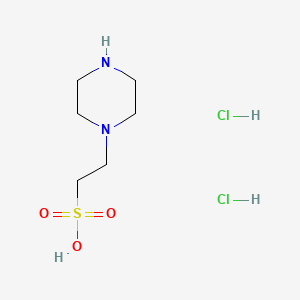

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride

Beschreibung

Evolution as a Good's Buffer: Selection Criteria and Early Adoption

Norman Good’s framework for "ideal" biological buffers established rigorous criteria to ensure compatibility with biochemical systems. For 2-(piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride, these criteria guided its synthesis and validation:

- Optimal pKa : The compound’s primary pKa of 6.76 at 25°C aligns with Good’s requirement for buffers effective in the pH 6–8 range, critical for most enzymatic and cellular processes. Its secondary pKa (2.67) extends utility to acidic conditions, though this is less commonly exploited in biological applications.

- Zwitterionic Structure : As a zwitterion, the molecule possesses both positive (protonated piperazine) and negative (sulfonic acid) charges, enhancing water solubility while minimizing membrane permeability—a key advantage for intracellular studies.

- Minimal Ionic Interference : Unlike phosphate buffers, which chelate divalent cations, this compound exhibits negligible metal-binding capacity, preserving ion-dependent reactions such as ATPase activity.

- Temperature and Concentration Stability : Structural rigidity from the piperazine ring reduces sensitivity to temperature fluctuations, ensuring consistent buffering capacity across experimental conditions.

Early adoption of 2-(piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride centered on its performance in electron microscopy and histology. For example, its use in glutaraldehyde-based fixatives prevented lipid dissolution in plant tissues, improving membrane ultrastructure preservation compared to cacodylate buffers.

Table 1: Key Properties of 2-(Piperazin-1-yl)ethane-1-sulfonic Acid Dihydrochloride vs. Good’s Criteria

Pioneering Studies in Cellular and Molecular Biology

The compound’s biochemical inertness and pH stability facilitated breakthroughs in live-cell imaging and protein biochemistry:

- Live-Cell pH Regulation : A 2019 study demonstrated its superiority over HEPES in maintaining extracellular pH during prolonged mammalian cell culture, with intracellular pH deviations of <0.1 units over 24 hours. This precision enabled real-time analysis of pH-dependent processes like lysosomal enzyme activation.

- Protein Crystallography : Its low UV absorbance (A~250 nm~ <0.1) proved critical in X-ray crystallography, where traditional buffers interfered with diffraction patterns. Researchers successfully resolved structures of pH-sensitive proteins like carbonic anhydrase using crystallization media buffered with this compound.

- Electrophoresis Applications : In isoelectric focusing, the buffer’s consistent charge density improved resolution of isoforms with pI values between 6.0–7.5, particularly for membrane proteins prone to aggregation in phosphate systems.

Table 2: Milestone Studies Utilizing 2-(Piperazin-1-yl)ethane-1-sulfonic Acid Dihydrochloride

Eigenschaften

Molekularformel |

C6H16Cl2N2O3S |

|---|---|

Molekulargewicht |

267.17 g/mol |

IUPAC-Name |

2-piperazin-1-ylethanesulfonic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O3S.2ClH/c9-12(10,11)6-5-8-3-1-7-2-4-8;;/h7H,1-6H2,(H,9,10,11);2*1H |

InChI-Schlüssel |

GRCDMZCREIBKPC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)CCS(=O)(=O)O.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis generally involves the formation of the ethanesulfonic acid moiety attached to the piperazine ring, followed by acidification to obtain the dihydrochloride salt. Key preparative steps include:

Detailed Method from Vinyl Sulfonate and Hydroxyethylpiperazine

A patented method (CN104803949A) describes a multi-step process for preparing high-purity 4-hydroxyethylpiperazine ethanesulfonic acid, closely related to 2-(piperazin-1-yl)ethane-1-sulfonic acid derivatives:

Addition Reaction :

N-hydroxyethylpiperazine reacts with vinyl sulfonic acid or vinyl sulfonate salts (sodium, potassium, or ammonium vinyl sulfonate) in an addition reaction to form 4-hydroxyethylpiperazine ethanesulfonate.

$$

\text{N-hydroxyethylpiperazine} + \text{vinyl sulfonate} \rightarrow \text{4-hydroxyethylpiperazine ethanesulfonate}

$$Acidification :

The ethanesulfonate salt is acidified to yield the sulfonic acid form.

$$

\text{4-hydroxyethylpiperazine ethanesulfonate} + \text{acid} \rightarrow \text{4-hydroxyethylpiperazine ethanesulfonic acid}

$$Purification :

The acidified mother liquor is treated to remove residual sulfate ions by adding soluble barium or calcium salts, followed by evaporation concentration. The product is washed with low molecular weight alcohols (e.g., ethanol) and dried to obtain high-purity acid.

This method is noted for its environmental friendliness, low purification cost, and suitability for industrial batch production.

Solvent-Based Alkylation Route

Another approach involves direct alkylation of hydroxyethylpiperazine with dichloroethane in the presence of potassium carbonate as a base:

- Hydroxyethylpiperazine (5.00 g, 0.02 mol) is dissolved in 50 mL of 1,2-dichloroethane.

- Potassium carbonate (6.00 g, 0.04 mol) is added.

- The mixture is heated at 90 °C with stirring for 20 hours.

- After reaction completion, the mixture is filtered and washed with ethyl acetate.

- The filtrate is concentrated to yield the sulfonic acid derivative as a solid (approximate yield: 2.6 g).

This method allows direct formation of the sulfonic acid derivative with straightforward purification.

Acidification and Salt Formation

After obtaining the sulfonic acid intermediate, it is converted into the dihydrochloride salt by treatment with hydrochloric acid under controlled conditions, typically in aqueous solution, followed by crystallization. This salt formation enhances compound stability and solubility for practical applications.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

- The vinyl sulfonate addition method is well-documented for producing high-purity sulfonic acid derivatives with scalability for industrial use due to its efficient removal of impurities and mild reaction conditions.

- The alkylation method using dichloroethane is simpler in terms of reagents but requires longer reaction times and organic solvents, which may impact environmental and cost factors.

- Acidification to form the dihydrochloride salt is a critical step to ensure compound stability and usability in biochemical applications.

- Purification by washing with low molecular weight alcohols such as ethanol is effective in removing residual impurities and achieving high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride is widely used in scientific research due to its buffering properties. Some of its applications include:

Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.

Biology: Employed in cell culture media to maintain physiological pH.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride primarily involves its ability to act as a buffer. It helps maintain a stable pH in solutions, which is crucial for various biochemical and chemical processes. The compound interacts with hydrogen ions, either accepting or donating them to maintain the desired pH level.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Structure : All compounds share a piperazine ring but differ in substituents.

Acidic Groups :

- The target compound features a sulfonic acid group, which is significantly more acidic (pKa ~1–2) than the carboxylic acid groups in Cetirizine (pKa ~2–3) or the Fmoc-protected acetic acid derivative .

Salt Forms :

Key Observations:

Therapeutic vs. Non-Therapeutic Use: Cetirizine and Levocetirizine are clinically validated antihistamines with well-documented pharmacokinetics and safety profiles . The target compound lacks explicit therapeutic data, suggesting non-pharmacological applications.

Biochemical Utility :

- The sulfonic acid group in the target compound may parallel the role of other sulfonic acid buffers (e.g., HEPES or MES) in stabilizing pH in enzymatic assays or cell cultures .

Physicochemical Properties

| Property | 2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride | Cetirizine dihydrochloride | Levocetirizine dihydrochloride |

|---|---|---|---|

| Water Solubility | High (due to dihydrochloride salt) | 340 mg/mL (25°C) | Similar to Cetirizine |

| Acidity | Strong (sulfonic acid group) | Moderate (carboxylic acid) | Moderate (carboxylic acid) |

| Thermal Stability | Not reported | Stable up to 200°C | Stable up to 200°C |

Key Observations:

Biologische Aktivität

2-(Piperazin-1-yl)ethane-1-sulfonic acid dihydrochloride, commonly referred to as PIPES , is a biological buffer frequently utilized in biochemical and molecular biology applications. Its unique structure allows it to maintain pH stability in various biological systems, making it invaluable in experimental settings. This article explores the biological activity of PIPES, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PIPES has the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 302.21 g/mol

- CAS Number : 5625-37-6

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 302.21 g/mol |

| Solubility | Soluble in water |

| pH Range | 6.1 - 7.5 |

Buffering Capacity

PIPES is primarily known for its buffering capacity in biological systems. It is effective in maintaining physiological pH levels, which is crucial for enzyme activity and cellular functions. Its buffering range (pH 6.1 to 7.5) makes it suitable for various biochemical reactions, especially those involving proteins and nucleic acids.

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of PIPES. In a study examining its effects on bacterial strains, PIPES demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting that PIPES may serve as a supplementary agent in antimicrobial formulations .

Neuroprotective Effects

Research has also explored the neuroprotective effects of PIPES in models of neurodegenerative diseases such as Alzheimer's. PIPES has been shown to disaggregate amyloid plaques, which are characteristic of Alzheimer's pathology. This activity suggests that PIPES could have therapeutic implications for neurodegenerative conditions .

The mechanism by which PIPES exerts its biological effects is not fully understood but is believed to involve its interaction with various biomolecules. It may stabilize protein structures or influence enzyme activities by maintaining optimal pH levels .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various buffers, PIPES was evaluated against common pathogenic bacteria. The results indicated that:

- MIC against Staphylococcus aureus : 0.5 mg/mL

- MIC against Escherichia coli : 1.0 mg/mL

These findings highlight the potential use of PIPES as an antimicrobial agent in laboratory settings .

Study 2: Neuroprotective Properties

A study published in the Bulletin of the Korean Chemical Society reported that PIPES could effectively reduce amyloid plaque formation in vitro, suggesting a role in Alzheimer’s disease management. The sustained release system developed showed efficacy over two weeks, indicating potential for long-term therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.